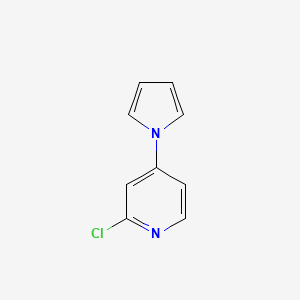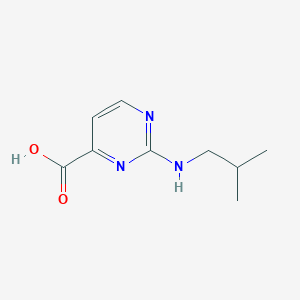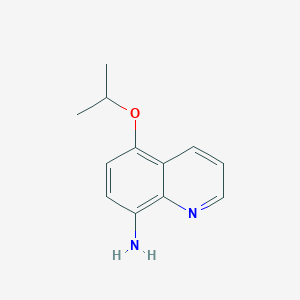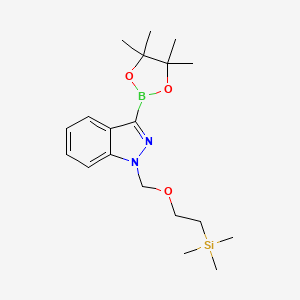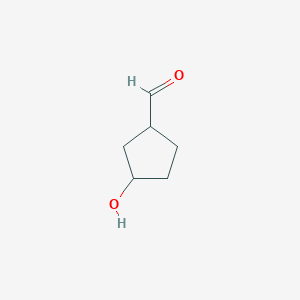
3-Hydroxycyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxycyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H10O2 It features a cyclopentane ring substituted with a hydroxyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the hydroxylation of cyclopentane-1-carbaldehyde using appropriate oxidizing agents. Another method includes the ring-opening of 1,4-epoxycyclohexane followed by selective oxidation.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the selective hydroxylation of cyclopentane derivatives.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxycyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Hydroxycyclopentane-1-carboxylic acid.
Reduction: 3-Hydroxycyclopentanol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxycyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Hydroxycyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopentane-1-carbaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclopentanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
2-Hydroxycyclopentane-1-carbaldehyde: The hydroxyl group is positioned differently, affecting its chemical properties and reactivity.
Uniqueness: 3-Hydroxycyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
3-hydroxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h4-6,8H,1-3H2 |
InChI-Schlüssel |
FWKGSDVDYSPDMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


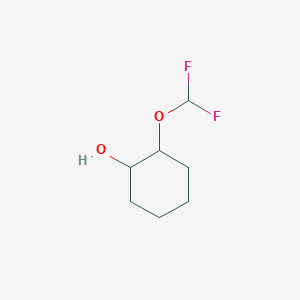
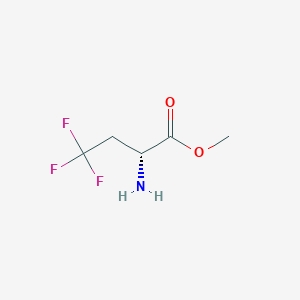
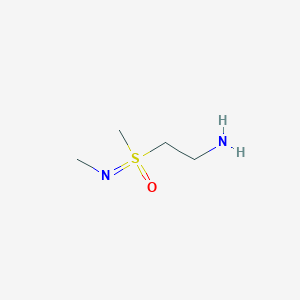
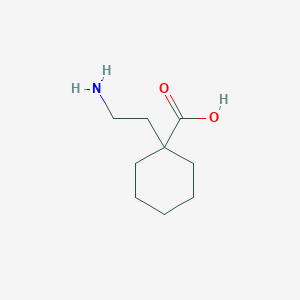
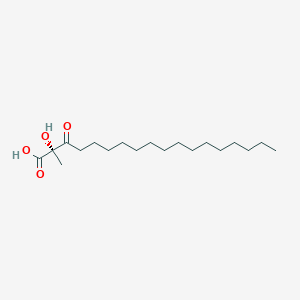

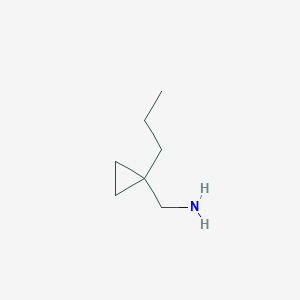
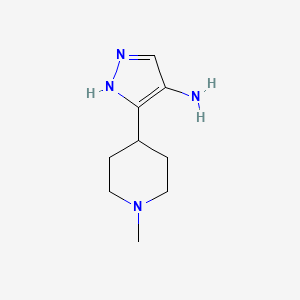
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)
